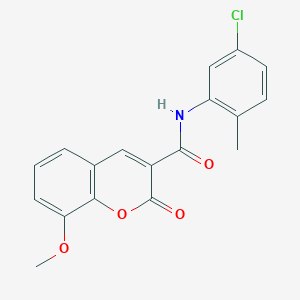

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(5-Chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene backbone substituted with a methoxy group at position 8, a ketone at position 2, and a carboxamide moiety at position 3. The carboxamide is further functionalized with a 5-chloro-2-methylphenyl group. This structure combines electron-withdrawing (chloro, ketone) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-6-7-12(19)9-14(10)20-17(21)13-8-11-4-3-5-15(23-2)16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGUMHACBNMZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available 5-chloro-2-methylphenylamine and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 5-chloro-2-methylphenylamine to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems to enhance yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, altering their function.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

2.1.1. 8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide (Compound 15) This compound shares the coumarin backbone and 8-methoxy substitution with the target molecule but differs in two critical aspects:

- 2-Imino vs. 2-Oxo Group: The imino group (C=NH) at position 2 in Compound 15 replaces the ketone (C=O) in the target molecule.

- Substituent on the Phenyl Ring: The 2-chlorophenyl group in Compound 15 lacks the methyl group at position 2 present in the target molecule’s 5-chloro-2-methylphenyl substituent.

2.1.2. 5-Alkoxy-2H-chromen-8-amines (Compounds 10a–c)

These derivatives feature alkoxy groups at position 5 and amines at position 8, contrasting with the target’s 8-methoxy and 3-carboxamide groups. For example:

- Compound 10a: 5-Morpholinoethoxy-8-amino-2H-chromene.

Substituent Analogues in Non-Coumarin Scaffolds

2.2.1. N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} Acetamide (Compound 8t)

While structurally distinct (oxadiazole-sulfanyl-acetamide core vs. coumarin-carboxamide), Compound 8t shares the 5-chloro-2-methylphenyl amide substituent. Key comparisons:

- Molecular Weight : 428.5 g/mol (8t) vs. ~380–400 g/mol (estimated for the target compound).

- Bioactivity: Compound 8t was screened for lipoxygenase (LOX) and α-glucosidase inhibition, demonstrating moderate activity (IC₅₀ = 45 µM for LOX).

Key Insights from Structural Comparisons

- Substituent Position Matters: The 8-methoxy group in coumarins enhances π-π stacking with aromatic enzyme residues, while the 3-carboxamide provides hydrogen-bonding sites. Replacing 2-oxo with 2-imino (Compound 15) could alter binding kinetics .

- Chloro-Methylphenyl Group : Shared with Compound 8t, this substituent may improve hydrophobic interactions in enzyme pockets, as seen in its LOX inhibition .

- Synthetic Flexibility: Alkoxy and amino groups at positions 5 and 8 (Compounds 10a–c) demonstrate the coumarin scaffold’s adaptability, though bioactivity depends on substituent choice .

Biological Activity

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with a chromene core that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial growth and proliferation.

- Modulation of Signaling Pathways : It can potentially modulate pathways related to apoptosis and inflammation, thereby influencing cell survival and immune responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens were evaluated, showing promising results:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strongly inhibitory |

| Escherichia coli | 0.5 | Moderately inhibitory |

| Candida albicans | 1.0 | Effective antifungal |

The compound was found to be particularly effective against Gram-positive bacteria, with a notable ability to inhibit biofilm formation, which is crucial for treating chronic infections.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It was tested against various cancer cell lines, revealing:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 15.0 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 10.0 | High cytotoxicity |

These findings suggest that this compound has the potential to act as a lead compound for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The presence of both the methoxy and carboxamide groups in the structure contributes significantly to its biological activity. Comparative studies with similar compounds indicate that modifications to these functional groups can alter potency and selectivity:

| Compound | Notable Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-methylphenyl)-8-hydroxy-2-oxo-2H-chromene-3-carboxamide | Hydroxy instead of methoxy | Reduced activity |

| N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | Lacks methoxy group | Significantly lower reactivity |

These observations underscore the importance of specific functional groups in enhancing the biological efficacy of chromene derivatives.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to N-(5-chloro-2-methylphenyl)-8-methoxy exhibited lower MIC values than standard antibiotics, indicating a potential for use as alternative therapies in resistant bacterial strains .

- Cancer Cell Line Testing : Research conducted at a prominent cancer research institute showed that this compound effectively induced apoptosis in MCF-7 cells through caspase activation pathways, suggesting its mechanism may involve programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.